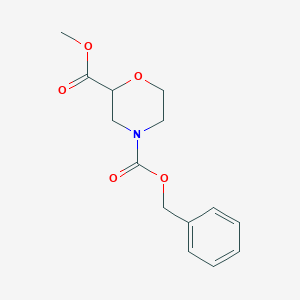
4-Benzyl 2-methyl morpholine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is a chemical compound with the molecular formula C14H17NO5 . It is used extensively in scientific research, offering valuable insights into drug development and polymer synthesis.
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and structure . More detailed properties can be found in various chemical databases .Scientific Research Applications
Synthesis and Physicochemical Properties
A study on the synthesis, toxicity, biodegradability, and physicochemical properties of 4-benzyl-4-methylmorpholinium salts, analogous to the target compound, highlighted their moderate to low toxicity and potential as biomass solvents due to their favorable aggregation states and low cytotoxicity against certain cell lines (Pernak et al., 2011). These findings suggest that structurally similar compounds could serve in green chemistry applications, particularly in solvent roles for biomass processing.
Antiproliferative Activity
Another significant application area is in the development of novel therapeutic agents. For instance, novel morpholine conjugated benzophenone analogues, structurally related to the compound of interest, have been synthesized and evaluated for their antiproliferative activity against various neoplastic cells. Compounds exhibiting methyl groups on the B ring of benzophenone showed essential antiproliferative activity, with specific derivatives demonstrating significant anti-mitogenic activity and potential in cancer treatment through mechanisms such as cell cycle arrest and apoptosis induction (Al‐Ghorbani et al., 2017).
Antimicrobial Activities
Derivatives of morpholine, including those with structural similarities to 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate, have been synthesized and tested for antimicrobial activities. Certain novel 1,2,4-triazole derivatives containing the morpholine moiety have shown promising antimicrobial properties, indicating the potential of such compounds in developing new antimicrobial agents (Sahin et al., 2012).
Material Science Applications
In material science, the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, through processes involving compounds similar to this compound, highlights a green, one-pot method with potential biological significance. This approach underscores the versatility of morpholine derivatives in synthesizing compounds of interest for various scientific and industrial applications (Nematollahi & Esmaili, 2010).
Mechanism of Action
Methyl N-Cbz-morpholine-2-carboxylate, also known as MethylN-Cbz-morpholine-2-carboxylate or 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate, is a chemical compound with the molecular formula C14H17NO5 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
properties
IUPAC Name |
4-O-benzyl 2-O-methyl morpholine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYPAXFAPGHPIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212981 |
Source


|
| Record name | 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135782-22-8 |
Source


|
| Record name | 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

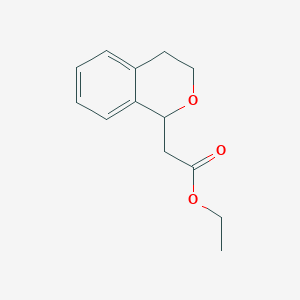
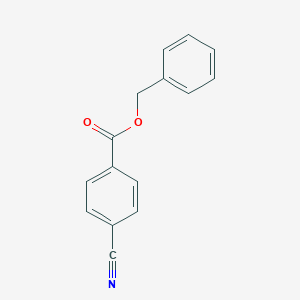
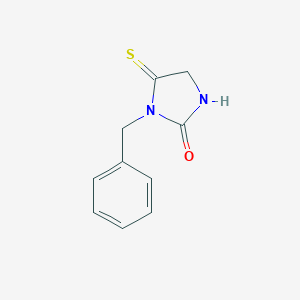
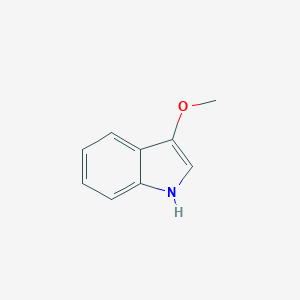



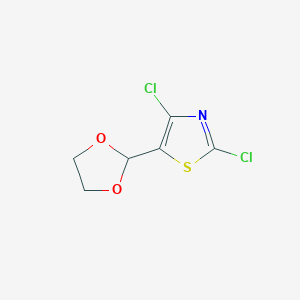
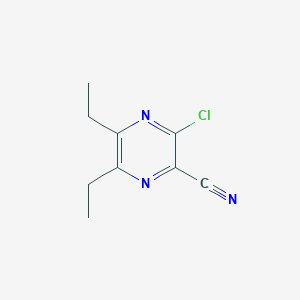
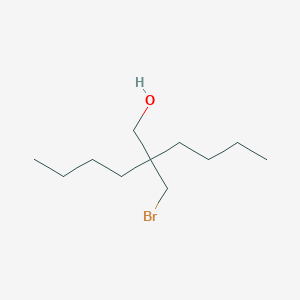
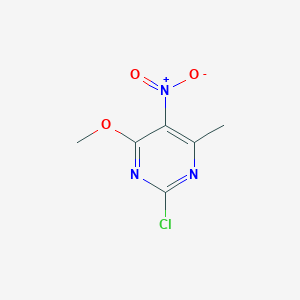

![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)